Cas no 88157-02-2 (Lithium, [bis([1,1'-biphenyl]-4-yl)methyl]-)
88157-02-2 structure
Product Name:Lithium, [bis([1,1'-biphenyl]-4-yl)methyl]-
CAS No:88157-02-2
MF:C25H19Li
MW:326.35936665535
CID:642893
PubChem ID:71410447
Update Time:2025-04-19
Lithium, [bis([1,1'-biphenyl]-4-yl)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Lithium, [bis([1,1'-biphenyl]-4-yl)methyl]-
- CTK3B6854
- Lithium di([1,1'-biphenyl]-4-yl)methanide
- DTXSID60830123
- 88157-02-2
-
- Inchi: 1S/C25H19.Li/c1-3-7-22(8-4-1)24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)23-9-5-2-6-10-23;/h1-19H;/q-1;+1
- InChI Key: BRBUUENNRUHOJR-UHFFFAOYSA-N
- SMILES: [CH-](C1C=CC(C2C=CC=CC=2)=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1.[Li+]
Computed Properties
- Exact Mass: 326.16467904g/mol
- Monoisotopic Mass: 326.16467904g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 328
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Lithium, [bis([1,1'-biphenyl]-4-yl)methyl]- Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
88157-02-2 (Lithium, [bis([1,1'-biphenyl]-4-yl)methyl]-) Related Products
- 7116-95-2(4-Isopropylbiphenyl)
- 5707-44-8(4-Ethylbiphenyl)
- 7116-96-3(4-N-Pentylbiphenyl)
- 7116-97-4(4-n-Octylbiphenyl)
- 18970-30-4(4,4'-Diisopropyl-1,1'-biphenyl)
- 10289-45-9(4-Propylbiphenyl)
- 59662-31-6(4-N-Hexylbiphenyl)
- 59662-32-7(4-n-Heptylbiphenyl)
- 37909-95-8(4-Butylbiphenyl)
- 1625-91-8(1-tert-butyl-4-(4-tert-butylphenyl)benzene)
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